(1S,2R,4R,5S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4,5-dihydroxycyclohexane-1-carboxylic acid
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Description
(1S,2R,4R,5S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4,5-dihydroxycyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C23H25NO6 and its molecular weight is 411.454. The purity is usually 95%.
BenchChem offers high-quality (1S,2R,4R,5S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4,5-dihydroxycyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R,4R,5S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4,5-dihydroxycyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protection Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized to protect hydroxy groups in the synthesis of complex molecules. It offers the advantage of being stable under both acid and base conditions, allowing for selective deprotection. This property has been particularly beneficial in the synthesis of nucleic acid fragments, showcasing its importance in peptide synthesis (Gioeli & Chattopadhyaya, 1982).
Synthesis of Fluoren-9-ones
Fluoren-9-ones are critical intermediates in organic synthesis and have been prepared from various substrates. A notable method involves the reaction of ethyl cyclohexene-1-carboxylate with aromatic compounds, demonstrating the versatility of fluorene derivatives in chemical synthesis (Ramana & Potnis, 1993).
Advances in Cyclohexane Chemistry
Research on cyclohexene and cyclohexanecarboxylic acid derivatives has provided insights into the stereochemical outcomes of bromination and epoxydation reactions. These findings are significant for understanding the reactivity and selectivity of cyclohexane derivatives in synthetic applications (Bellucci, Marioni, & Marsili, 1972).
Heterocyclic Compounds Synthesis
The reaction of 4-oxopentanoic acid with cyclic amino alcohols has led to the development of saturated heterocycles that are structurally unique. These compounds, incorporating two condensed heterocyclic rings and a carbo(bi)cyclic ring, highlight the potential of fluorene derivatives in creating new molecular scaffolds for further chemical exploration (Kivelä et al., 2003).
Solid-Phase Synthesis Applications
The use of fluoren-9-ylmethoxycarbonyl-protected hydroxylamines in solid-phase synthesis has facilitated the development of structurally diverse N-substituted hydroxamic acids. This approach underscores the significance of fluorene derivatives in the advancement of combinatorial chemistry and drug discovery processes (Mellor & Chan, 1997).
properties
IUPAC Name |
(1S,2R,4R,5S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4,5-dihydroxycyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c25-20-9-13(18(22(27)28)10-21(20)26)11-24-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,13,18-21,25-26H,9-12H2,(H,24,29)(H,27,28)/t13-,18-,20+,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAFQTTYHCIHDM-OZOMQSQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1O)O)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C[C@@H]([C@@H]1O)O)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1RS,2SR,4RS&,5SR&)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydroxycyclohexane-1-carboxylic acid |
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